Product packaging for 1,4-Piperazinediethanol(Cat. No.:CAS No. 122-96-3)

1,4-Piperazinediethanol

Cat. No.: B089762
CAS No.: 122-96-3
M. Wt: 174.24 g/mol
InChI Key: VARKIGWTYBUWNT-UHFFFAOYSA-N
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Description

Significance and Role in Chemical Research

The significance of 1,4-Piperazinediethanol in chemical research stems from its bifunctional nature. The hydroxyl groups can undergo reactions typical of alcohols, such as esterification and etherification, while the tertiary amine nitrogen atoms can participate in quaternization and coordination with metal ions. This dual reactivity allows for the synthesis of a wide array of derivatives with tailored properties.

In polymer chemistry, it is utilized as a chain extender and a building block for polyurethanes, contributing to the mechanical and thermal properties of the resulting polymers. smolecule.comlew.ro Its derivatives are also explored in supramolecular chemistry, where its structure facilitates the formation of complex assemblies through non-covalent interactions. smolecule.com Furthermore, this compound serves as a key intermediate in the synthesis of various organic compounds, including those with potential pharmaceutical applications. cymitquimica.comontosight.ai Research has shown its utility in the synthesis of salt-inducible kinase inhibitors, which are being investigated for the treatment of diseases. chemdad.comchemicalbook.com

Historical Perspective of Piperazine (B1678402) Derivatives in Science

The history of piperazine and its derivatives in science is rich and varied. Initially, piperazine itself gained prominence as an anthelmintic agent for treating parasitic worm infections. wikipedia.orgnih.gov The name "piperazine" was derived from its chemical similarity to piperidine (B6355638), a component of piperine (B192125) from black pepper plants, though piperazines are not naturally derived from this source. wikipedia.org

Over time, the focus expanded to the synthesis and application of a vast number of piperazine derivatives. The piperazine ring proved to be a valuable scaffold in medicinal chemistry, leading to the development of numerous drugs with diverse pharmacological activities, including antipsychotic, antihistaminic, and anti-anginal effects. wikipedia.orgnih.govwisdomlib.org The incorporation of the piperazine moiety into other heterocyclic systems has been a common strategy to enhance the biological activity of molecules. nih.govnih.gov The scientific literature extensively documents the combination of piperazine with various heterocyclic structures, underscoring its importance as a pharmacophore. nih.govnih.gov This historical context of broad utility set the stage for the investigation of functionalized derivatives like this compound for a range of scientific and industrial applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2O2 B089762 1,4-Piperazinediethanol CAS No. 122-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol
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InChI

InChI=1S/C8H18N2O2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h11-12H,1-8H2
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InChI Key

VARKIGWTYBUWNT-UHFFFAOYSA-N
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Canonical SMILES

C1CN(CCN1CCO)CCO
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Molecular Formula

C8H18N2O2
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DSSTOX Substance ID

DTXSID3029158
Record name 1,4-Piperazinediethanol
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Molecular Weight

174.24 g/mol
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Physical Description

Liquid, White crystalline powder; [Acros Organics MSDS]
Record name 1,4-Piperazinediethanol
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CAS No.

122-96-3
Record name 1,4-Piperazinediethanol
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Record name 1,4-Di(2-hydroxyethyl)piperazine
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Record name 1,4-DI(2-HYDROXYETHYL)PIPERAZINE
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Synthesis and Derivatization Methodologies of 1,4 Piperazinediethanol

Established Synthetic Pathways for 1,4-Piperazinediethanol

Several classical and established methods are employed for the synthesis of this compound, primarily involving the cyclization and reaction of amine and alcohol precursors.

Heterocyclization Reactions Involving Amines and Diols

The formation of the piperazine (B1678402) ring, the core structure of this compound, can be achieved through heterocyclization reactions. A notable example is the condensation of diamines and diols. dtu.dk While specific direct synthesis of this compound via this route is not extensively detailed in the provided results, the general principle of forming the piperazine skeleton through such condensations is a fundamental concept in its synthesis. dtu.dk

Preparation from Ethanolamines (e.g., Diethanolamine)

A primary and well-documented route to this compound is through the use of ethanolamines, particularly diethanolamine (B148213). One method involves the reaction of diethanolamine with urea (B33335) at elevated temperatures (150–200°C) in an inert atmosphere, leading to cyclodehydration and the formation of the desired product. To optimize the yield and minimize the formation of byproducts like biuret, a specific molar ratio of diethanolamine to urea (e.g., 1:1.5) is often employed, achieving yields of up to 68% after purification.

Another approach involves the reaction of diethanolamine with oxamide (B166460) under controlled temperatures (160–220°C), a method that has been shown to minimize byproducts and achieve high yields of approximately 85%. Furthermore, a solvent-free preparation of 1,4-bis(hydroxyethyl)piperazine from diethanolamine has been reported, yielding 79% of the product at quantitative conversion of diethanolamine. guidechem.comchemicalbook.com Reductive alkylation-cyclization of monoethanolamine and diethanolamine under hydrogen pressure in the presence of a nickel-copper-chromium catalyst also yields this compound. google.com

Reaction from Aminoethylethanolamine and Diethylene Triamine

The synthesis of piperazine derivatives can also start from acyclic polyamines. Intramolecular cyclization of aminoethylethanolamine and diethylenetriamine (B155796) are considered preferable, highly selective processes for producing piperazine. researchgate.net While the direct conversion to this compound is not explicitly detailed, these precursors are key in forming the foundational piperazine ring, which can then be further functionalized. For instance, diethylenetriamine can be used in the synthesis of polyurethanes, where this compound can act as a chain extender. researchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in enhancing the efficiency and selectivity of this compound synthesis. Various catalytic systems have been developed to this end.

Role of Hydrogenation Catalysts (e.g., Raney-nickel, Nickel, Copper, Cobalt, Ni-MgO)

Hydrogenation catalysts are pivotal in several synthetic routes to piperazine and its derivatives. Raney nickel, a fine-grained nickel-aluminium alloy, is a widely used heterogeneous hydrogenation catalyst. acs.orgwikipedia.org It is effective for various hydrogenation reactions due to its high catalytic activity and the absorption of hydrogen within its porous structure. wikipedia.orgmasterorganicchemistry.com In the context of this compound synthesis, Raney nickel is used in processes like the reductive alkylation-cyclization of ethanolamines. google.com

Other nickel-based catalysts, as well as copper and cobalt catalysts, are also employed. For example, a nickel-copper-chromium catalyst has been used in the simultaneous reductive alkylation-cyclization of monoethanolamine and diethanolamine. google.com Catalysts like Ni-MgO have also been noted in the broader context of piperazine synthesis. researchgate.net The choice of catalyst can significantly influence the reaction conditions and product distribution. For instance, while Raney nickel is highly effective, it requires careful handling due to its pyrophoric nature.

Utilization of [Cp*IrCl2]2 and Sodium Hydrogen Carbonate

A modern and efficient catalytic system for the N-alkylation of amines with alcohols involves the use of a pentamethylcyclopentadienyl iridium(III) chloride dimer, [CpIrCl2]2, in combination with a base such as sodium hydrogen carbonate (NaHCO3) or potassium carbonate (K2CO3). acs.orgresearchgate.netdtu.dk This catalytic system operates via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.net The iridium complex temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated amine. dtu.dk This method is considered environmentally benign as the only byproduct is water. dtu.dk While the direct synthesis of this compound using this specific system is not explicitly detailed in the search results, the N-heterocyclization of primary amines with diols catalyzed by [CpIrCl2]2 demonstrates its potential for forming cyclic amines like the piperazine ring. acs.org

Interactive Data Table: Synthesis Methods of this compound

Precursor(s)Reagent/CatalystReaction ConditionsYield
Diethanolamine, UreaHeat150–200°CUp to 68%
Diethanolamine, OxamideHeat160–220°C~85%
DiethanolamineCatalyst ANot specified79%
Monoethanolamine, DiethanolamineNickel-Copper-Chromium Catalyst, H2125°-250° C, 300-800 psig34.5%

Derivatization Strategies of this compound for Advanced Materials

This compound serves as a versatile building block in the synthesis of more complex molecules and advanced materials due to the reactivity of its hydroxyl and secondary amine groups. Derivatization strategies often focus on modifying these functional groups to introduce new properties or to incorporate the piperazine core into larger molecular architectures. These strategies include the synthesis of substituted analogs, incorporation into complex structures, and the formation of biologically active derivatives.

Synthesis of Substituted this compound Analogs

The synthesis of substituted this compound analogs allows for the fine-tuning of the molecule's physical and chemical properties. Common synthetic routes involve N-alkylation and acylation reactions. smolecule.com For instance, N-alkylation of the piperazine ring can be achieved by reacting this compound with alkyl halides. smolecule.com This introduces various substituents onto the nitrogen atoms, altering the compound's steric and electronic characteristics.

Another approach involves the initial synthesis of a substituted piperidine (B6355638) core, which can then be further modified. For example, a series of 1,4-disubstituted and 1,4,4-trisubstituted piperidines have been synthesized from 4-cyanopiperidine (B19701) through a sequence of reactions including N-alkylation and reduction of the nitrile group. afasci.comresearchgate.net While this example focuses on piperidines, the principles can be extended to the synthesis of substituted piperazine analogs.

The hydroxyl groups of this compound can also be targeted for derivatization. For example, they can be reacted to form esters or ethers, providing another avenue for introducing functional groups and modifying the molecule's properties for applications in materials science.

Incorporation into Complex Molecular Structures (e.g., α,α'-Bis[(2-methoxyphenoxy)methyl]-1,4-piperazinediethanol)

This compound is a key intermediate in the synthesis of more complex pharmaceutical compounds and other advanced materials. A notable example is its use in the synthesis of α,α'-Bis[(2-methoxyphenoxy)methyl]-1,4-piperazinediethanol. lgcstandards.compharmaffiliates.com This larger molecule incorporates the piperazine diethanol core, with additional methoxyphenoxy methyl groups attached to the hydroxyl functionalities.

The synthesis of such complex structures often involves multi-step reaction sequences. For instance, the synthesis of related complex piperazine derivatives has been achieved through methods like the coupling of a piperazine intermediate with other molecular fragments. pharmaffiliates.com The resulting complex molecules can exhibit specific biological activities, such as anti-anginal properties in the case of Ranolazine, for which α,α'-Bis[(2-methoxyphenoxy)methyl]-1,4-piperazinediethanol is a metabolite. pharmaffiliates.com

The incorporation of this compound into polymers is another significant derivatization strategy. It can act as a chain extender in the synthesis of polyurethanes, where the hydroxyl groups react with isocyanates to form urethane (B1682113) linkages. smolecule.comresearchgate.net This integration into a polymer backbone can enhance the material's mechanical properties and thermal stability. smolecule.com

Formation of Piperazine-2,5-dione Derivatives for Specific Biological Activities

The core structure of piperazine can be modified to form piperazine-2,5-diones, also known as cyclic dipeptides, which are a class of compounds with diverse biological activities. wikipedia.org While the direct conversion of this compound to a piperazine-2,5-dione is not a typical route, the synthesis of 1,4-disubstituted piperazine-2,5-dione derivatives highlights the versatility of the piperazine scaffold in generating biologically active molecules. nih.gov

The synthesis of these derivatives often involves the cyclization of dipeptides or multi-component reactions like the Ugi reaction. wikipedia.org A general approach involves the N-substitution of a piperazine-2,5-dione core. For example, a series of novel 1,4-disubstituted piperazine-2,5-dione derivatives were synthesized and evaluated for their antioxidant activity. nih.gov The synthesis involved the reaction of a piperazine-2,5-dione with various acyl chlorides to introduce substituents at the nitrogen positions. nih.gov

These synthetic strategies demonstrate the adaptability of the piperazine framework for creating a wide array of derivatives with potential applications in medicine and materials science. The ability to introduce different functional groups at various positions on the piperazine ring allows for the systematic exploration of structure-activity relationships.

Interactive Data Table: Synthesis of 1,4-Disubstituted Piperazine-2,5-dione Derivatives nih.gov

Compound IDSubstituent R1Substituent R2Yield (%)Melting Point (°C)
9c4-Methylbenzoyl3,4-Methylenedioxyphenyl88174–177
9d4-MethylbenzoylPhenyl89170–173
9f4-Methylbenzoyl4-Methoxyphenyl87142–145
-4-Methoxybenzoyl3,5-Dimethoxyphenyl-180–183

Polymer Chemistry Applications of 1,4 Piperazinediethanol

Role as a Monomer and Chain Extender in Polymer Synthesis

1,4-Piperazinediethanol primarily serves as a chain extender in the synthesis of polymers like polyurethanes. In this role, it reacts with isocyanate groups to form urethane (B1682113) linkages, contributing to the hard segment of the polymer. This incorporation of the piperazine (B1678402) ring into the polymer backbone can significantly modify the final properties of the material.

The synthesis of polyurethanes using this compound typically follows a two-step polyaddition reaction. This process allows for the creation of linear or cross-linked polyurethanes with tailored properties. The piperazine-based diol acts as a crucial component in forming the hard segments of the polyurethane structure, which in turn dictates many of the material's final characteristics. researchgate.netresearchgate.net

Researchers have successfully synthesized novel polyurethanes by utilizing this compound as a chain extender in conjunction with poly(tetramethylene oxide) glycol (PTMO) and 1,6-hexamethylene diisocyanate (HDI). researchgate.netresearchgate.netresearchgate.net In this synthesis, PTMO forms the soft segment of the polyurethane, providing flexibility, while the reaction between HDI and this compound creates the rigid hard segments. researchgate.netresearchgate.netresearchgate.net The ratio of these hard and soft segments is a critical factor that can be adjusted to fine-tune the properties of the resulting polyurethane. icmpp.ro

The incorporation of this compound into the polyurethane backbone has a pronounced effect on the material's thermo-mechanical and surface properties.

Thermo-mechanical Properties:

Thermal Stability: Linear polyurethanes containing this compound exhibit good thermal stability, with a 5% weight loss occurring in the temperature range of 250–280°C. researchgate.net For cross-linked versions, this stability is even higher, with the 5% weight loss temperature ranging from 295–320°C. researchgate.net

Tensile Strength and Elongation: The content of this compound influences the mechanical properties. Lower concentrations of the piperazine-based chain extender lead to higher tensile strength (up to 38 MPa) and elongation at break (up to 1140%). researchgate.netresearchgate.net

Surface Properties:

Hydrophilicity: Increasing the amount of this compound in the polyurethane formulation leads to a more hydrophilic surface. researchgate.net This is attributed to the presence of the nitrogen atoms in the piperazine ring.

Contact Angle: The hydrophilicity is reflected in the water contact angle of the material. A higher content of this compound results in a lower water contact angle, indicating increased wettability. researchgate.net

PropertyObservationReference
Thermal Stability (5% Weight Loss) - Linear PU250–280°C researchgate.net
Thermal Stability (5% Weight Loss) - Cross-linked PU295–320°C researchgate.net
Tensile StrengthHigher with lower this compound content (up to 38 MPa) researchgate.netresearchgate.net
Elongation at BreakHigher with lower this compound content (up to 1140%) researchgate.netresearchgate.net
Surface HydrophilicityIncreases with higher this compound content researchgate.net

The unique properties of this compound have led to its use in the development of biodegradable polyurethanes for biomedical applications. icmpp.ro These materials are designed to degrade in a biological environment, making them suitable for temporary implants and drug delivery systems. researchgate.netepa.govnih.gov The inclusion of this compound can enhance the biodegradability of the polyurethane. icmpp.ro Furthermore, piperazine-based polyurethane-ureas (P-PUUs) have been designed for bone repair, with the piperazine units playing a functional role in the material's degradation and biological response. researchgate.netresearchgate.net These P-PUUs, synthesized from poly(D,L-lactic acid) diol and HDI with piperazine as the chain extender, show controllable degradation rates. researchgate.net

This compound is a key monomer in the synthesis of poly(amino oxalate) (PAOX) polymers. researchgate.netnih.gov These cationic and fully biodegradable polymers are synthesized through a one-step reaction involving oxalyl chloride, 1,4-cyclohexanedimethanol, and this compound. researchgate.netnih.gov The incorporation of the tertiary amine groups from the piperazinediethanol into the polymer backbone enhances its hydrolytic nature, leading to faster drug release. researchgate.netnih.gov PAOX has been investigated as a potential system for cytosolic drug delivery due to its ability to disrupt endosomes. researchgate.netnih.gov

Synthesis of Polyurethanes Utilizing this compound

Photopolymerizable Derivatives and Hybrid Composites

Researchers have synthesized photopolymerizable urethane dimethacrylate derivatives of this compound. lew.ro These monomers can be used to create crosslinked polymer networks through light-induced curing. One such derivative is N,N-dimethacryloyloxyethyl-carbamoyloxyethyl piperazine (UDM-P), which is prepared by reacting this compound with 2-isocyanatoethylmethacrylate. lew.ro

Synthesis of Urethane Dimethacrylates Containing Piperazine Moieties

This compound serves as a key monomer in the synthesis of photopolymerizable urethane dimethacrylates. One synthetic route involves the reaction of this compound with 2-isocyanatoethyl methacrylate (B99206) in the presence of a catalyst like dibutyltin (B87310) dilaurate. This reaction yields N,N-dimethacryloyloxyethyl-carbamoyloxyethyl piperazine (UDM-P), a urethane dimethacrylate monomer. Current time information in Bangalore, IN.

Another approach involves the creation of an oligomeric urethane dimethacrylate. This process begins with a polyaddition reaction between a polyol, such as polytetrahydrofuran, and a diisocyanate, like isophorone (B1672270) diisocyanate, with this compound acting as a chain extender. The resulting prepolymer, which has isocyanate end groups, is then reacted with a hydroxyalkyl methacrylate, for instance, 2-hydroxyethyl methacrylate, to introduce the polymerizable methacrylate groups. Current time information in Bangalore, IN. The piperazine nitrogen atoms in these structures can be subsequently quaternized, for example, by reacting with dodecyl iodide, to introduce permanent positive charges, creating cationic monomers (UDM-QP) and oligomers (UDMO-QP) that can impart antimicrobial properties to the final polymer. Current time information in Bangalore, IN.

Preparation of Polymeric Composites with Inorganic Fillers (e.g., TiO2 Microparticles)

The urethane dimethacrylates synthesized from this compound can be used to form hybrid polymer composites. These composites are created by incorporating inorganic fillers, such as titanium dioxide (TiO2) microparticles, into the polymer matrix. Current time information in Bangalore, IN. To improve the compatibility and bonding between the organic polymer and the inorganic filler, the surface of the TiO2 particles is often treated with a silane (B1218182) coupling agent like 3-(trimethoxysilyl)propyl methacrylate. Current time information in Bangalore, IN.

The resulting formulations, containing the piperazine-based urethane dimethacrylate, a co-monomer, a photoinitiator, and the silanized TiO2 filler, can be cured using UV radiation to form crosslinked composite films. Current time information in Bangalore, IN. Research has shown that the incorporation of these fillers affects the properties of the final material. For instance, the presence of TiO2 particles can hinder the mobility of growing radical chains during photopolymerization, leading to a decrease in the polymerization rate. Current time information in Bangalore, IN. However, these composite materials can exhibit enhanced mechanical properties. Polymeric films containing the monomeric urethane dimethacrylate with piperazinium units tend to be more rigid than those with the oligomeric version, which is attributed to a higher crosslinking density. Current time information in Bangalore, IN.

Sample CodeFiller Content (wt. % TiO2)Polymerization Rate (s⁻¹)Tensile Strength (MPa)Elongation at Break (%)
C100.08462.7347.57
C500.07473.9346.36
C650.06576.6748.08
C7100.06172.3245.35
C8150.05070.5644.25

Advanced Polymeric Architectures for Specific Functions

The integration of the this compound moiety into polymer backbones has led to the development of advanced materials with specific functions, particularly in the biomedical field.

Cationic Polymers with this compound Backbones for Gene Delivery

This compound is utilized in the synthesis of cationic polymers designed as non-viral vectors for gene delivery. researchgate.netresearchgate.net One such approach involves the synthesis of polyurethanes through the reaction of L-lysine diisocyanate with this compound. researchgate.netresearchgate.net These polyurethane backbones can be further modified by grafting on side chains of low-molecular-weight polyethyleneimine (PEI), either linear or branched. researchgate.netresearchgate.net

These cationic polymers can effectively self-assemble with negatively charged plasmid DNA to form nano-sized complexes (polyplexes) that are around 200 nm in diameter and have a positive surface charge of approximately +25 mV. researchgate.netresearchgate.net The resulting polyplexes have shown low cytotoxicity in cell lines such as COS-7 cells. researchgate.netresearchgate.net Research comparing these novel polymers has demonstrated that their transfection efficiency, or their ability to deliver genetic material into cells, is significantly influenced by the structure of the grafted side chains. researchgate.netresearchgate.net Polymers with longer PEI side chains and consequently higher charge density exhibit greater transfection efficiency, in some cases surpassing that of the commercial standard, PEI 25k. researchgate.netresearchgate.net This suggests that while the biodegradable polyurethane backbone, containing the this compound unit, plays a role in the biocompatibility of the vector, the side chains are more influential in determining the efficiency of gene transfection. researchgate.netresearchgate.net

PolymerBackboneSide ChainTransfection Efficiency Order
PU-PEI600PolyurethaneBranched PEI 600High
PLL-PEI600Poly(L-lysine)Branched PEI 600High
PU-PEI423PolyurethaneLinear PEI 423Medium
PLL-PEI423Poly(L-lysine)Linear PEI 423Medium
PEI 25k (Standard)Polyethyleneimine-Medium
PU-PEI S423PolyurethaneShort Linear PEIMedium
PLLPoly(L-lysine)-Low
PEI 600Polyethyleneimine-Low
PEI 423Polyethyleneimine-Low

Design of Redox-Responsive Copolyoxalate Smart Polymers

This compound is a key component in the design of a class of smart polymers known as poly(amino oxalate)s (PAOX), which are a type of redox-responsive copolyoxalate. mdpi.com These polymers are synthesized through a polycondensation reaction involving oxalyl chloride, another diol such as 1,4-cyclohexanedimethanol, and this compound. researchgate.net The incorporation of this compound into the polyoxalate backbone introduces tertiary amine groups, which makes the resulting PAOX polymer hydrophilic and gives it a cationic charge. mdpi.com

These characteristics are particularly advantageous for drug delivery applications. The polyoxalate backbone is designed to be biodegradable, breaking down in the presence of reactive oxygen species (ROS) like hydrogen peroxide, which are often found at elevated levels in inflammatory environments or within tumor microenvironments. mdpi.comresearchgate.net The cationic nature of the PAOX, due to the piperazine units, can facilitate interaction with cell membranes and promote cellular uptake. Furthermore, the amine groups can act as a "proton sponge," which helps in the disruption of endosomes and the cytosolic delivery of encapsulated drugs. researchgate.net This makes PAOX a promising vehicle for the targeted delivery of therapeutic agents to sites of inflammation or disease. researchgate.netmdpi.com

Applications of 1,4 Piperazinediethanol in Pharmaceutical and Biomedical Research

Intermediate in Pharmaceutical Synthesis

1,4-Piperazinediethanol serves as a crucial starting material or intermediate in the creation of a variety of pharmaceutical compounds. chemimpex.comguidechem.com Its piperazine (B1678402) core is a common scaffold in many biologically active molecules, and the diethanol groups offer pathways for building more complex chemical structures. dtu.dkresearchgate.net

This compound is identified as a useful building block in the synthesis of salt-inducible kinase (SIK) inhibitors. smolecule.comguidechem.comchemdad.com Kinases are enzymes that play a critical role in regulating numerous cellular processes, including cell growth and proliferation. smolecule.com By developing inhibitors that target specific kinases like SIKs, researchers can create targeted therapies for diseases characterized by abnormal cell growth, such as certain cancers. smolecule.com The structure of this compound provides a suitable scaffold for designing molecules that can fit into the active site of these enzymes and block their activity.

Table 1: Role of this compound in SIK Inhibitor Synthesis

FeatureDescriptionSource
Function Building block / Intermediate smolecule.comguidechem.com
Target Class Salt-Inducible Kinases (SIKs) smolecule.com
Therapeutic Goal Treatment of diseases involving uncontrolled cell growth (e.g., cancer) smolecule.com
Mechanism The synthesized inhibitors block the activity of kinase enzymes, which are crucial for cell proliferation. smolecule.com

The compound is an important intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com The piperazine moiety is a well-established structural component in many centrally active agents. For instance, a deuterated analog of a Ranolazine metabolite, α,α'-Bis[(2-methoxyphenoxy)methyl]-1,4-piperazinediethanol-d8, highlights its relevance in this area; Ranolazine itself is an anti-ischemic agent, and its metabolites may have other activities. pharmaffiliates.com Furthermore, research into potential treatments for Alzheimer's disease has involved compounds that are by-products of syntheses using this compound derivatives, underscoring its role in the exploration of new therapies for neurodegenerative conditions. acs.org

Beyond specific therapeutic classes, this compound contributes more broadly to the development of new bioactive compounds. ontosight.ai Its structure is leveraged in pharmaceutical research to create novel therapeutic agents and to probe various biological pathways. ontosight.ai For example, piperazine-2,5-dione derivatives, which can be synthesized from piperazine-based starting materials, have been designed and evaluated as antioxidants to protect against oxidative injury, a factor in many diseases. nih.gov The piperazine ring is a key feature in many pharmacologically active agents, making its derivatives, including this compound, valuable in drug discovery. researchgate.net

Applications in Drug Delivery Systems

The utility of this compound extends beyond its role as a synthetic intermediate to its incorporation into advanced drug delivery systems. Its chemical properties allow it to be integrated into polymers and other complex assemblies designed to transport therapeutic agents within the body. smolecule.comontosight.ai

In the field of tissue engineering, this compound is used as a chain extender in the synthesis of polyurethanes and polyurethane-ureas. researchgate.netresearchgate.net These polymers can be fabricated into scaffolds that provide a structural support for tissue regeneration, for example, in bone repair. researchgate.net

Researchers have designed piperazine-based polyurethane-ureas (P-PUUs) for bone repair, using this compound as a component to enhance the material's properties. researchgate.net The incorporation of the piperazine unit can improve the mechanical strength and biocompatibility of the scaffold. researchgate.net Furthermore, by adjusting the amount of piperazine in the polymer backbone, the degradation rate of the scaffold can be controlled. researchgate.net This is particularly advantageous because the degradation can be timed to match the rate of new tissue formation, and the release of alkaline piperazine segments can help neutralize acidic byproducts from the degradation of other polymer components, creating a more favorable environment for cell growth. researchgate.net These biodegradable polyurethanes are being actively studied for their potential in creating scaffolds for tissue engineering applications. researchgate.netmdpi.com

Table 2: Research Findings on Piperazine-Based Polyurethane-Urea (P-PUU) Scaffolds

Polymer Component Ratio (diol:HDI:PP)Key FindingApplication FocusSource
Varied from 1:1.1:0.1 to 1:1.4:0.4Regulating the piperazine (PP) content allows for control over the degradation behavior and mechanical properties of the scaffold.Bone Repair researchgate.net
Lower this compound contentResulted in higher tensile strength and elongation at break.General Polyurethanes researchgate.net
Higher piperazine contentLeads to a more hydrophilic (water-attracting) polyurethane surface.General Polyurethanes researchgate.net

This compound is a key component in the development of non-viral gene delivery vectors. researchgate.net These vectors are designed to safely and efficiently transport genetic material, such as DNA or RNA, into cells for therapeutic purposes. nih.govresearchgate.net

In one study, researchers synthesized polyurethanes using this compound and L-lysine diisocyanate. researchgate.net These polymers were then modified with low-molecular-weight polyethylenimine (PEI) to create cationic polymers capable of binding to negatively charged DNA. researchgate.net The resulting polymer/DNA complexes, or polyplexes, were able to self-assemble into nano-sized particles (around 200 nm) with a positive surface charge, which facilitates interaction with and entry into cells. researchgate.net These polyurethane-based vectors demonstrated effective transfection efficiency with low cytotoxicity, making them promising candidates for gene therapy applications. researchgate.net

Additionally, other polymer systems incorporating this compound, such as Poly(amino oxalate) (PAOX), have been developed as cytosolic delivery vehicles. mdpi.com The piperazine unit in these polymers provides a cationic charge, which is crucial for binding nucleic acids and for the stability and function of the delivery vehicle. nih.govmdpi.com

Table 3: Properties of Gene Delivery Vectors Based on this compound

Vector TypeBackbone ComponentsKey PropertiesTransfection OutcomeSource
PU-PEIPolyurethane (from this compound and L-lysine diisocyanate) with grafted PEIForms nano-scaled (ca. 200 nm), positively charged (+25 mV) complexes with DNAVerified transfection efficiency with low cytotoxicity on COS-7 cells researchgate.net
PAOXPoly(amino oxalate) with this compound in the backboneHydrophilic with a cationic charge from tertiary aminesA cytosolic delivery vehicle mdpi.com

Compound Reference Table

Micro/Nano Formulations for Therapeutic Agent Delivery

The integration of this compound into micro- and nano-sized formulations has shown promise for the targeted and controlled delivery of therapeutic agents. Its presence in polymeric structures can enhance properties such as biocompatibility, biodegradability, and stimulus-responsiveness, which are crucial for effective drug delivery.

One notable application is its use as a chain extender in the synthesis of polyurethanes. These polyurethanes can be formulated into hydrogels that are sensitive to both pH and temperature. researchgate.neticmpp.ro This dual-responsive behavior is highly desirable for drug delivery, as it allows for the release of a therapeutic payload in response to specific physiological conditions, such as those found in tumor microenvironments or inflamed tissues. researchgate.net Research has demonstrated the potential of these hydrogels for the delivery of proteins and anti-inflammatory drugs. researchgate.net The inclusion of this compound contributes to the formation of hydrophilic and biodegradable polyurethane surfaces. icmpp.ro

Furthermore, this compound is a key component in the synthesis of Poly(amino oxalate) (PAOX), a type of copolyoxalate (CPOx) smart polymer. nih.gov PAOX is designed as a cytosolic delivery vehicle, meaning it can carry therapeutic agents directly into the cytoplasm of cells. nih.gov The tertiary amines in the piperazinediethanol component give PAOX a cationic charge and hydrophilicity, which are important for its function as a delivery vehicle. nih.gov While its application in a specific disease model is still under exploration, it represents a significant development in advanced drug delivery systems. nih.gov

In another approach, this compound has been used in the synthesis of waterborne, antibacterial soybean oil-based cationic polyurethane coatings. mdpi.com The structure of the amino polyol, in this case, this compound, was found to significantly influence the morphology of the nanoparticles, as well as the mechanical, thermal, and antibacterial properties of the resulting coatings, highlighting its role in tailoring the characteristics of the final formulation. mdpi.com

Table 1: Examples of this compound in Micro/Nano Formulations

Formulation TypePolymer SystemRole of this compoundTherapeutic Agent Delivered/Potential ApplicationKey Findings
HydrogelPolyurethaneChain ExtenderProteins, Anti-inflammatory drugspH and temperature-sensitive, biodegradable, non-cytotoxic. researchgate.neticmpp.ro
NanoparticlePoly(amino oxalate) (PAOX)MonomerCytosolic delivery of therapeutic agentsCationic and hydrophilic, designed for intracellular delivery. nih.gov
CoatingCationic PolyurethaneAmino PolyolAntibacterial applicationsInfluences nanoparticle morphology and coating properties. mdpi.com

Research into Antioxidative and Anti-inflammatory Properties of Derivatives

Beyond its role in drug delivery vehicles, derivatives of the piperazine structure, closely related to this compound, have been investigated for their intrinsic therapeutic properties, particularly as antioxidant and anti-inflammatory agents.

Investigation of 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants

A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives have been designed, synthesized, and evaluated for their antioxidative activity. nih.govnih.gov This research was prompted by the need for new therapeutic agents to combat oxidative stress, a key factor in the pathogenesis of various neurodegenerative diseases. nih.govnih.govresearchgate.net

The study involved creating a library of these compounds and testing their ability to protect SH-SY5Y neuroblastoma cells from oxidative damage induced by hydrogen peroxide (H₂O₂). nih.govnih.gov The results of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay showed that the tested compounds were not significantly toxic to the cells at concentrations up to 80 μM. nih.govnih.govresearchgate.net

Flow cytometry analysis revealed that most of the synthesized derivatives could effectively protect the cells from H₂O₂-induced damage at a concentration of 20 μM. nih.govnih.govresearchgate.net Among the tested compounds, one derivative, designated as 9r , demonstrated the most potent antioxidative activity. nih.govnih.govresearchgate.net Further investigation into its mechanism of action indicated that compound 9r reduces the production of reactive oxygen species (ROS) and stabilizes the mitochondrial membrane potential, thereby inhibiting cell apoptosis. nih.govnih.gov The protective effect of compound 9r is believed to be mediated through the promotion of cell survival via an IL-6/Nrf2 positive-feedback loop. nih.govnih.gov These findings suggest that compound 9r is a promising candidate for development as a novel antioxidant for treating diseases caused by oxidative stress. nih.govnih.gov

Table 2: Antioxidant Activity of Selected 1,4-Disubstituted Piperazine-2,5-dione Derivatives

CompoundStructureKey Findings
9a 1-(3,5-dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dioneSynthesized and evaluated for antioxidative activity. nih.gov
9f 1-(4-Methoxyphenyl)-4-(4-methylbenzoyl)piperazine-2,5-dioneSynthesized and evaluated for antioxidative activity. nih.gov
9r Not specified in provided textExhibited the best antioxidative activity among the tested compounds. nih.govnih.govresearchgate.net

Exploration of Anti-inflammatory Activity in Polymeric Formulations

The piperazine heterocycle is a common scaffold in molecules exhibiting a wide range of biological activities, including anti-inflammatory effects. researchgate.netresearchgate.net Polymeric formulations incorporating this compound have been explored for their potential to mitigate inflammation.

As mentioned previously, copolyoxalate (CPOx) smart polymers are being developed for applications in inflammatory conditions. nih.gov Poly(amino oxalate) (PAOX), which contains this compound, is one such polymer. nih.gov While direct anti-inflammatory data on PAOX is pending, related CPOx nanoformulations have shown anti-inflammatory effects. For instance, a Poly(vanillyl alcohol-co-oxalate) (PVAX) nanoformulation demonstrated anti-inflammatory activity by reducing macrophage accumulation at an injury site. nih.gov This suggests the potential of the broader CPOx polymer family, including those derived from this compound, in treating inflammatory diseases.

Additionally, polyurethane hydrogels synthesized with this compound have been identified as carriers for anti-inflammatory drugs. researchgate.net The inherent biodegradability and non-cytotoxic nature of these polymers make them suitable vehicles for delivering anti-inflammatory agents to affected tissues. icmpp.ro The development of such polymeric formulations provides a promising avenue for creating more effective and targeted anti-inflammatory therapies.

Environmental and Industrial Research of 1,4 Piperazinediethanol

Degradation Products in Industrial Processes

In industrial settings, particularly in post-combustion CO2 capture, the chemical stability of amine solvents is a critical factor. The high temperatures, presence of oxygen, and acidic gases like CO2 can lead to the degradation of these amines into a variety of other compounds.

Formation in Post-Combustion CO2 Capture Processes

1,4-Piperazinediethanol has been identified as a degradation product in amine-based CO2 scrubbing systems. Specifically, it can be formed from the degradation of other commonly used alkanolamines. For instance, studies have found 1,4-Bis(2-hydroxyethyl)piperazine in degraded samples of both activated Diethanolamine (B148213) (DEA) and inactivated N-methyldiethanolamine (MDEA) solutions used in CO2 absorption processes. core.ac.uk The formation pathways can be complex, often involving SN2 substitution reactions. utexas.edu In the case of MDEA/piperazine (B1678402) blends, thermal degradation at elevated temperatures can lead to the formation of various compounds, including this compound. utexas.edu

Analysis of Degradation Products from Alkanolamines (e.g., Diethanolamine, Methyldiethanolamine)

The degradation of primary and tertiary amines like Diethanolamine (DEA) and N-methyldiethanolamine (MDEA) in industrial CO2 capture plants is a significant operational issue. This degradation leads to solvent loss, corrosion, and the formation of a complex mixture of byproducts. researchgate.netresearchgate.net Analysis of degraded MDEA and DEA solutions reveals a wide array of products.

For MDEA, oxidative degradation is a primary concern and can yield products such as DEA itself, monoethanolamine (MEA), and amino acids like bicine. utexas.edu In inactivated MDEA samples from industrial simulations, a range of eleven distinct degradation products were identified, including 1,4-Bis(2-hydroxyethyl)-piperazine. core.ac.uk Similarly, activated DEA samples have been shown to degrade into at least twelve different products, which also includes 1,4-Bis(2-hydroxyethyl)piperazine. core.ac.uk

Below is a table summarizing some of the identified degradation products from MDEA and DEA in CO2 capture environments.

Parent Amine Identified Degradation Products
N-methyldiethanolamine (MDEA) 1,4-Bis(2-hydroxyethyl)piperazine, Diethanolamine (DEA), Monoethanolamine (MEA), Bicine, 1-Methylpiperazine, N,N-dimethyl piperazine, Acetic Acid, Formic Acid, Glycolic Acid, Acetone, Ethanol. core.ac.ukutexas.edu
Diethanolamine (DEA) 1,4-Bis(2-hydroxyethyl)piperazine, Formamide, N-(hydroxyethyl) ethylenediamine, Oxazolidone, N,N-bis(hydroxyethyl)-ethylenediamine, Ethylurea, 2-methylaminoethanol, Acetone. core.ac.uk

Environmental Impact Assessments and Monitoring

The potential release of amines and their degradation byproducts from carbon capture facilities into the atmosphere is an environmental concern that necessitates robust monitoring and assessment strategies. theanalyticalscientist.comunit.no Emissions can occur directly from the absorber tower and may contain not only the parent amines but also a host of degradation products formed within the process. researchgate.netforcetechnology.com

Characterization of Emissions from Amine-based Carbon Capture Plants

Emissions from amine-based carbon capture plants are complex and can vary based on the specific solvent used, plant design, and operating conditions. researchgate.net The primary concern is the release of volatile amines and degradation products, which can include ammonia, aldehydes, and more complex nitrogenous compounds like nitrosamines and nitramines. researchgate.nettheanalyticalscientist.com These emissions can pose risks to both human health and the environment. unit.no Advanced modeling, incorporating atmospheric chemistry and meteorological data, is often used to set emission limits for facilities to ensure that concentrations of potentially harmful compounds, such as nitrosamines, remain below recommended levels in the surrounding environment. ccsnorway.com Life Cycle Assessments (LCA) are also employed to understand the broader environmental impacts, though accurately modeling the toxicity of all potential degradation products remains a challenge. norsus.no

Analytical Techniques for Environmental Monitoring (e.g., AMS, IC, ESI-MS)

To ensure regulatory compliance and understand the environmental fate of emissions, a suite of advanced analytical techniques is employed for monitoring. researchgate.net There is no single method that can identify and quantify all potential pollutants, so a combination of approaches is often necessary. acs.org

For gaseous effluents, methods include Fourier-transform infrared spectroscopy (FTIR), online mass spectrometry (MS), and manual sampling using impingers (liquid traps) or solid sorbents followed by laboratory analysis. researchgate.netforcetechnology.com For real-time analysis of volatile compounds like amines, Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS) is a powerful tool, capable of detecting substances at parts-per-trillion (ppt) levels. theanalyticalscientist.comionicon.com

In the laboratory, chromatographic methods are dominant for analyzing the collected samples. researchgate.net A high-resolution time-of-flight aerosol mass spectrometer (HR-ToF-AMS) has been developed to characterize amines and their degradation byproducts, providing quantitative data on elemental composition and identifying key nitrogen-containing species. acs.org This can be complemented by Electrospray Ionization Mass Spectrometry (ESI-MS) for screening and identifying molecular formulas. acs.org Ion Chromatography (IC) is crucial for quantifying organic and inorganic acids, which are common degradation products. core.ac.ukresearchgate.net

The table below summarizes key analytical techniques used in monitoring emissions from amine-based carbon capture plants.

Analytical Technique Abbreviation Primary Use in Environmental Monitoring
Aerosol Mass SpectrometryAMSReal-time characterization and quantification of amine degradation products in aerosols. acs.org
Ion ChromatographyICQuantification of ionic degradation products, such as organic and inorganic acids (heat stable salts). core.ac.ukresearchgate.net
Electrospray Ionization Mass SpectrometryESI-MSScreening and identification of the molecular formulas of degradation products in samples. acs.org
Proton-Transfer-Reaction Mass SpectrometryPTR-MSHighly sensitive, real-time online monitoring of volatile amines and degradation products in gaseous emissions. theanalyticalscientist.comionicon.com
Fourier-Transform Infrared SpectroscopyFTIROnline monitoring of gaseous effluents, including amines and ammonia. researchgate.netforcetechnology.com
Gas Chromatography / Liquid ChromatographyGC / LCLaboratory analysis of collected samples for the identification and quantification of amines, amides, and other degradation products. researchgate.net

Industrial Uses beyond Polymers and Pharmaceuticals

While this compound is used as a chain extender in the synthesis of polyurethanes, it has other specific industrial applications. researchgate.net It has been utilized in the preparation of flame-retardant polyurethane formulations, highlighting its role in enhancing material safety. researchgate.net Furthermore, beyond being a degradation product, it has been identified as a potential promoter or catalyst in its own right for CO2 capture processes, intended to be dissolved in the aqueous phase to accelerate the absorption reaction. lngindustry.com

Table of Mentioned Compounds

Common Name/Abbreviation Chemical Name/Formula
This compound2,2'-(Piperazine-1,4-diyl)diethanol
MEAMonoethanolamine
DEADiethanolamine
MDEAN-methyldiethanolamine
PiperazinePiperazine
BicineN,N-Bis(2-hydroxyethyl)glycine
AmmoniaNH3
Acetic AcidCH3COOH
Formic AcidHCOOH
Glycolic AcidC2H4O3
AcetoneC3H6O
EthanolC2H5OH
FormamideCH3NO
OxazolidoneC3H5NO2
EthylureaC3H8N2O
NitrosaminesR2NNO
NitraminesR2NNO2
AldehydesR-CHO

Role as Chemical Intermediate in Manufacturing

This compound serves as a crucial chemical intermediate in various manufacturing processes, most notably in the production of polyurethanes and as a building block in the synthesis of pharmaceuticals. smolecule.comguidechem.comchemimpex.com Its bifunctional nature, containing both tertiary amine and hydroxyl groups, allows it to react and form a diverse range of complex molecules.

In the realm of polymer chemistry, this compound is primarily utilized as a chain extender in the synthesis of polyurethanes. smolecule.comresearchgate.net During the polyurethane manufacturing process, diisocyanates react with polyols to form the main polymer chain. This compound is introduced to react with the isocyanate groups, effectively lengthening the polymer chains and influencing the final properties of the material. researchgate.net This incorporation leads to polyurethanes with enhanced mechanical properties and thermal stability. smolecule.com Research has shown its use in the synthesis of new polyurethanes based on poly(tetramethylene oxide) glycol and 1,6-hexamethylene diisocyanate. researchgate.net Furthermore, it has been used to create waterborne, antibacterial soybean oil-based cationic polyurethane coatings. mdpi.com

The synthesis of these specialized polyurethanes involves reacting this compound with various diisocyanates and polyols. The table below summarizes the components used in some documented polyurethane formulations incorporating this compound.

Polyurethane Component Specific Chemical Used Reference
PolyolPoly(tetramethylene oxide) glycol researchgate.net
Diisocyanate1,6-hexamethylene diisocyanate researchgate.net
Chain ExtenderThis compound researchgate.net
Polyol (alternative)Soybean Oil-Based Polyol mdpi.com
Amino PolyolThis compound mdpi.com

In the pharmaceutical industry, this compound is a valuable intermediate for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). chemimpex.comontosight.ai Its piperazine ring is a common scaffold in many drug molecules. It is utilized as a building block in the synthesis of salt-inducible kinase inhibitors, which are being investigated for the treatment of various diseases. smolecule.comguidechem.com Additionally, derivatives of this compound are being explored for their potential to enhance the bioavailability and efficacy of drug formulations. smolecule.com It has also been noted for its use as an intermediate in the formulation of drugs targeting neurological disorders. chemimpex.com The compound is also a component in the synthesis of Fenalcomine, a local anesthetic. pageplace.de

Application in Desulfurization and Decarburization Processes

This compound is employed in industrial gas treating processes for the removal of acidic gases, specifically for desulfurization (removal of hydrogen sulfide, H₂S) and decarburization (removal of carbon dioxide, CO₂). alfa-industry.comepo.org These processes are critical in natural gas sweetening, petroleum refining, and controlling emissions from flue gas.

The compound is often used as a component in aqueous amine solvent systems. acs.org The nitrogen atoms in the piperazine ring provide the basicity required to react with and absorb acidic gases like H₂S and CO₂. The hydroxyl groups enhance the solubility of the compound in water, a common solvent base.

In the context of CO₂ capture, this compound is considered for use in solvent blends. core.ac.uk Studies have investigated its thermal degradation in the presence of CO₂, which is an important factor for the operational stability of the solvent in a capture plant. acs.orgacs.org Research has identified it as a degradation product in some amine-based CO₂ capture systems, while also being intentionally included in others. core.ac.ukacs.org

For desulfurization, particularly the removal of H₂S from liquefied petroleum gas (LPG), this compound can be used in conjunction with other amines like methyl diethanolamine (MDEA). tsijournals.com The addition of piperazine derivatives can enhance the absorption capacity and reaction kinetics of the solvent for H₂S. It has also been identified as a reactive surfactant in the desulfurization of coal. alfa-industry.com The table below outlines various applications of this compound in gas treating.

Application Process Details Reference
DecarburizationUsed in aqueous amine solvents for CO₂ capture from industrial flue gases. core.ac.uk
DesulfurizationComponent in solvent blends with MDEA for H₂S removal from LPG. tsijournals.com
Coal DesulfurizationEmployed as a reactive surfactant. alfa-industry.com
Acid Gas RemovalGeneral use for desulfurization and decarbonization extraction. alfa-industry.com

Advanced Analytical Techniques in 1,4 Piperazinediethanol Research

Spectroscopic Characterization

Spectroscopy provides fundamental insights into the molecular structure of 1,4-Piperazinediethanol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum of this compound, the protons on the piperazine (B1678402) ring and the ethanol side chains give rise to distinct signals. The symmetry of the molecule results in chemically equivalent protons, simplifying the spectrum. The protons of the methylene groups attached to the nitrogen atoms (N-CH₂) and those attached to the hydroxyl groups (O-CH₂) typically appear as triplets due to coupling with adjacent methylene protons. The protons of the piperazine ring also produce a characteristic signal, often a singlet or a complex multiplet depending on the solvent and conformational dynamics. chemicalbook.comresearchgate.net

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbon atoms in the molecule. Typically, three main signals are expected: one for the piperazine ring carbons and two for the carbons of the N-substituted ethanol groups (-NCH₂- and -CH₂OH). chemicalbook.com

Table 1: Representative ¹H NMR Spectral Data for this compound Data recorded in D₂O at 89.56 MHz. Chemical shifts (δ) are reported in parts per million (ppm).

AssignmentChemical Shift (ppm)Multiplicity
-CH₂-OH3.726t
-N-CH₂-2.59t
Piperazine Ring -CH₂-2.58s
Source: ChemicalBook chemicalbook.comchemicalbook.com

Table 2: Representative ¹³C NMR Spectral Data for this compound Data recorded in D₂O at 90 MHz.

AssignmentChemical Shift (ppm)
-CH₂-OH60.5
-N-CH₂-59.8
Piperazine Ring -CH₂-53.4
Source: Adapted from typical values for similar structures and spectral databases.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The FTIR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. nih.gov

Key characteristic absorption bands for this compound include:

O-H Stretch: A strong, broad band typically appears in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) groups and intermolecular hydrogen bonding.

C-H Stretch: Aliphatic C-H stretching vibrations are observed in the 2800-3000 cm⁻¹ region.

C-O Stretch: The stretching vibration of the primary alcohol C-O bond is typically found in the range of 1050-1150 cm⁻¹.

C-N Stretch: The stretching of the tertiary amine C-N bonds in the piperazine ring can be seen in the 1100-1300 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Bond VibrationFunctional Group
3200-3600 (broad)O-H stretchHydroxyl
2800-3000C-H stretchAliphatic CH₂
1440-1480C-H bendAliphatic CH₂
1050-1150C-O stretchPrimary Alcohol
1100-1300C-N stretchTertiary Amine
Source: Adapted from spectral data for piperazine derivatives and general FTIR correlation tables. nih.govresearchgate.netnist.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of this compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.gov When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of the compound in complex mixtures. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 174, corresponding to its molecular weight. chemicalbook.comnist.gov The spectrum is also characterized by a series of fragment ions that provide structural clues.

Common fragmentation pathways involve the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) and the loss of the hydroxyethyl groups.

Table 4: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

m/zProposed Fragment Ion
174[C₈H₁₈N₂O₂]⁺ (Molecular Ion)
143[M - CH₂OH]⁺
125[M - CH₂CH₂OH]⁺
113[C₆H₁₃N₂O]⁺
100[C₅H₁₂N₂]⁺
70[C₄H₈N]⁺
56[C₃H₆N]⁺
42[C₂H₄N]⁺
Source: NIST Mass Spectrometry Data Center, ChemicalBook chemicalbook.comnist.gov

Electrospray ionization (ESI-MS) is a softer ionization technique often used with liquid chromatography, which typically produces the protonated molecule [M+H]⁺ at m/z 175.

Chromatographic Separations

Chromatographic methods are essential for separating this compound from reactants, byproducts, and impurities, as well as for its quantification.

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. researchgate.net

For the analysis of piperazine derivatives, a mid-polarity stationary phase, such as one containing (50%-Phenyl)-methylpolysiloxane (DB-17 or equivalent), is often effective. hakon-art.com The use of a Flame Ionization Detector (FID) is common for quantitative analysis due to its high sensitivity to organic compounds. researchgate.nethakon-art.com Key parameters for a GC method include the type of column, carrier gas flow rate, and the temperature program of the oven. researchgate.net

Table 5: Typical Gas Chromatography (GC) Method Parameters for Piperazine Derivatives

ParameterCondition
Column DB-17 ((50%-Phenyl)-methylpolysiloxane), 30 m x 0.53 mm, 1 µm film
Carrier Gas Helium, flow rate ~2 mL/min
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 260 °C
Oven Program Initial 150°C, ramp to 260°C
Diluent Methanol
Source: Adapted from validated methods for related piperazine compounds. researchgate.nethakon-art.com

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the separation and analysis of a wide range of compounds. For piperazine and its derivatives, which have poor UV chromophores, detection can be a challenge. hakon-art.com Therefore, methods may require derivatization to attach a UV-active group, or the use of alternative detectors such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). hakon-art.com

Reverse-phase HPLC (RP-HPLC) is a common mode used for separation. A typical mobile phase might consist of a mixture of acetonitrile and water with an additive like formic acid to ensure good peak shape and compatibility with mass spectrometry. sielc.comsielc.com

Ion Chromatography (IC) can also be employed for the analysis of amines like this compound. In this technique, separation is based on ionic interactions between the analyte and the ion-exchange stationary phase. Detection is often achieved by conductivity measurement after suppression.

Other Advanced Characterization Methods

In the research and development of materials derived from this compound, particularly for biomedical applications like gene delivery, a suite of advanced analytical techniques is employed to characterize the physicochemical properties and biological efficacy of the resulting polymer systems. These methods provide critical insights into the behavior of these materials at the nanoscale and their interactions with biological components.

Dynamic Light Scattering (DLS) for Polymer-DNA Complexes

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and macromolecules in solution. nih.govresearchgate.netspringernature.com In the context of gene delivery systems utilizing polymers derived from this compound, DLS is indispensable for characterizing the formation and stability of polymer-DNA complexes, often referred to as polyplexes or micelleplexes.

Research on polypiperazine-based block copolymers has utilized DLS to confirm the formation of mixed polymeric micelles (MPMs) and their subsequent complexation with DNA. nih.govmdpi.com For instance, DLS measurements can demonstrate the formation of a single population of mixed particles with a monomodal size distribution, confirming the successful co-assembly of different polymers. nih.govmdpi.com The technique is also used to assess the stability of these micelleplexes under different conditions, such as changes in pH that simulate the endo-lysosomal environment within a cell. nih.govmdpi.com

Table 1: Hydrodynamic Radius (Rₕ) of Piperazine-Based Micelles and Micelleplexes

This table illustrates typical data obtained from DLS experiments, showing the size of single-component polymeric micelles (SCPMs), mixed polymeric micelles (MPMs), and their complexes with DNA (Micelleplexes).

Sample Hydrodynamic Radius (Rₕ), nm
PMPP-PLA SCPMs 85
PMPP-PLA/L64 MPMs 92
PMPP-PLA/F77 MPMs 115
PMPP-PLA/L64 Micelleplex (N/P=10) 160
PMPP-PLA/F77 Micelleplex (N/P=10) 210

Data is illustrative and based on findings reported in studies on polypiperazine-based gene delivery systems.

Zeta Potential Analysis in Gene Delivery Research

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. mdpi.com In gene delivery research involving this compound-derived polycations, zeta potential analysis is crucial for evaluating the surface charge of the polymer-DNA complexes. nih.govspringernature.commdpi.com The analysis is typically performed using the same instrument as DLS, which measures the electrophoretic mobility of the particles in an applied electric field. nih.govmdpi.com

The surface charge of a gene delivery vector is a determining factor for its interaction with the negatively charged cell membrane. A net positive charge is generally required to facilitate electrostatic binding to the cell surface, which is the initial step for cellular uptake. Upon complexation of a cationic polymer with anionic DNA, the negative charge of the DNA is neutralized. An excess of the cationic polymer results in a net positive zeta potential for the complex.

Studies on polypiperazine-based micelles show that the formation of micelleplexes with DNA leads to a significant change in zeta potential. mdpi.com The initially high positive charge of the cationic micelles is reduced upon DNA binding, but typically remains positive at nitrogen-to-phosphate (N/P) ratios commonly used for transfection. This positive surface charge helps to maintain the colloidal stability of the complexes through electrostatic repulsion, preventing aggregation and precipitation. mdpi.com Researchers also use zeta potential measurements to monitor the stability of complexes under simulated physiological conditions. mdpi.com

Table 2: Zeta Potential of Piperazine-Based Micelles and Micelleplexes

This table shows representative zeta potential values for various micelle formulations before and after complexation with DNA, highlighting the effect of DNA binding on surface charge.

Sample Zeta Potential (ζ), mV
PMPP-PLA SCPMs +45
PMPP-PLA/L64 MPMs +38
PMPP-PLA/F77 MPMs +32
PMPP-PLA/L64 Micelleplex (N/P=10) +25
PMPP-PLA/F77 Micelleplex (N/P=10) +18

Data is illustrative and based on findings reported in studies on polypiperazine-based gene delivery systems.

Flow Cytometry for Cell-Based Assays

Flow cytometry is a powerful laser-based technology used for cell counting, sorting, and biomarker detection. nih.gov It rapidly analyzes the physical and chemical characteristics of single cells as they flow in a fluid stream through a beam of light. nih.gov In the context of research involving this compound-derived gene carriers, flow cytometry is an essential tool for quantitative cell-based assays.

A primary application is the quantification of transfection efficiency. By using a plasmid DNA that encodes a fluorescent reporter protein, such as Green Fluorescent Protein (GFP), the percentage of cells that have been successfully transfected and are expressing the protein can be accurately measured. The flow cytometer detects the fluorescence emitted by individual cells, allowing for a rapid and high-throughput analysis of thousands of cells.

Furthermore, flow cytometry is widely used to assess the cytotoxicity of the polymer-DNA complexes. researchgate.net Cells can be stained with viability dyes, such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD), which are excluded by live cells but can penetrate the compromised membranes of dead or dying cells. nih.gov This allows for the simultaneous quantification of transfected cells and the assessment of cell death induced by the gene carrier, providing a comprehensive picture of the carrier's efficacy and biocompatibility.

Table 3: Illustrative Flow Cytometry Data for Transfection and Viability Assay

This table represents typical output from a flow cytometry experiment designed to evaluate the performance of a gene delivery system.

Treatment Group % GFP-Positive Cells (Transfection Efficiency) % PI-Positive Cells (Cell Death)
Untreated Cells (Control) 0.5% 2.1%
DNA only 1.2% 2.5%
Polymer/DNA Complex (N/P=5) 25.8% 8.7%
Polymer/DNA Complex (N/P=10) 45.3% 15.4%
Positive Control (Commercial Reagent) 60.1% 18.2%

Data is hypothetical and serves to illustrate the quantitative nature of flow cytometry assays in this research area.

Future Directions and Emerging Research Areas

Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of piperazine (B1678402) derivatives is undergoing a significant transformation, moving away from traditional methods towards more environmentally benign processes. Green chemistry principles are being applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green strategies for synthesizing piperazine analogues include:

Microwave-Assisted Techniques: This method can reduce reaction times and energy consumption compared to conventional heating.

Photoredox Catalysis: This approach uses light to drive chemical reactions, often with purely organic photocatalysts, which are more sustainable than their transition-metal counterparts. This technique allows for the direct C-H functionalization of the piperazine core.

Green Solvents: Replacing traditional volatile and toxic organic solvents with alternatives like water or ionic liquids is a core tenet of green chemistry.

Solvent-Free Reactions: A method for preparing 1,4-bis(hydroxyethyl)piperazine from diethanolamine (B148213) under solvent-free conditions has been demonstrated, significantly reducing solvent waste.

Multicomponent and Single-Pot Reactions: These strategies improve efficiency by combining multiple reaction steps into a single procedure, saving time, resources, and reducing waste.

Traditional synthesis of 1,4-piperazinediethanol can be achieved through the reaction of piperazine with ethylene oxide or by reacting oxamide (B166460) with diethanolamine. However, the focus is now shifting to cleaner production routes. For instance, N-alkylation of piperazine, a common method to produce derivatives, is being refined through techniques like reductive amination and nucleophilic substitution on alkyl halides, which are employed in the synthesis of various piperazine-containing drugs.

Table 1: Comparison of Synthetic Approaches for Piperazine Derivatives
ApproachDescriptionGreen Chemistry AdvantagesReference
Traditional N-AlkylationReaction with alkyl chlorides or bromides.Established and widely used.
Reductive AminationReaction with an aldehyde and a reducing agent like sodium triacetoxyborohydride.High efficiency and selectivity.
Photoredox CatalysisUses light and a photocatalyst to enable C-H functionalization.Sustainable, avoids toxic reagents, can be used for late-stage modifications.
Solvent-Free SynthesisReaction of diethanolamine in the absence of a solvent.Eliminates solvent waste, simplifies purification.

Advanced Functional Materials Development with this compound

This compound is a critical component in the development of advanced polymers with tailored properties. Its bifunctional nature allows it to act as a chain extender or cross-linking agent, significantly enhancing the characteristics of the final material.

One of the most prominent applications is in the production of polyurethanes (PUs). When used as a chain extender, this compound improves the mechanical properties and thermal stability of polyurethanes. This has led to the development of specialized materials such as water-dispersible and antibacterial polyurethane coatings designed for medical catheters. These coatings are non-toxic and show promise in infection control, addressing the critical issue of antimicrobial resistance.

Beyond polyurethanes, research is expanding into other novel polymer systems. Piperazine-based polyesters that incorporate this compound are being synthesized for bioengineering applications. These polymers can be further modified by coordinating with metal ions to create metallopolymers. Such materials are being investigated for use as degradable scaffolds in tissue engineering, where they can mimic the native extracellular matrix and support cell growth. The tertiary nitrogen atoms within the piperazine ring offer versatile binding sites for metal ions, which can influence the material's properties and allow for crosslinking between polymer chains.

Table 2: Functional Materials Derived from this compound
Material TypeRole of this compoundEnhanced PropertiesEmerging ApplicationReference
Polyurethanes (PUs)Chain ExtenderImproved mechanical strength and thermal stability.Antibacterial coatings for medical devices.
Piperazine-Based PolyestersMonomer (Diol)Biocompatibility, degradability.Tissue engineering scaffolds.
MetallopolymersLigand for Metal CoordinationCross-linking capability, tunable properties.Advanced bioengineering materials.

Targeted Biomedical Applications and Theranostics

The piperazine scaffold is a "privileged structure" in medicinal chemistry, found in a vast number of drugs with diverse therapeutic actions, including anticancer, antipsychotic, antiviral, and antihistamine agents. The specific structure of this compound makes it a valuable intermediate in the synthesis of new therapeutic agents.

A key emerging area is its use in the synthesis of salt-inducible kinase (SIK) inhibitors, which are being investigated for the treatment of various diseases. The piperazine moiety often improves the pharmacokinetic properties of a drug, such as its solubility and bioavailability.

The development of piperazine-based compounds for theranostics, which integrates therapeutic and diagnostic capabilities into a single agent, is a promising frontier. Piperazine derivatives have already been investigated as imaging agents, highlighting their potential in this dual-function capacity. For example, a molecule could be designed to not only bind to a cancer cell and deliver a therapeutic payload but also to be detectable by medical imaging techniques, allowing for simultaneous treatment and monitoring.

Recent research has focused on creating novel conjugates where piperazine derivatives are linked to other biologically active molecules to enhance their efficacy. For instance, vindoline–piperazine conjugates have shown significant antiproliferative effects against numerous human tumor cell lines.

Environmental Remediation and Sustainable Technologies

In the realm of environmental science, this compound and related piperazine compounds are gaining attention for their role in sustainable technologies, particularly for carbon dioxide (CO2) capture. Concentrated aqueous solutions of piperazine (PZ) and its derivatives are considered superior solvents for CO2 capture compared to industry standards like monoethanolamine (MEA) because they exhibit a higher rate of CO2 absorption and greater capacity.

N-(2-hydroxyethyl)piperazine (a close analog and derivative of this compound) has been studied as a component in these solvent blends. Research focuses on optimizing the performance of these amine solvents by evaluating how different substituent groups on the piperazine ring affect CO2 absorption/desorption rates, solubility, and the energy required for regeneration.

Another innovative approach involves impregnating solid adsorbents with piperazine. Piperazine-modified activated carbon has been developed as a novel adsorbent for CO2 capture, demonstrating significantly improved adsorption capacity compared to the unmodified material. This technology offers a promising alternative to liquid solvent systems for capturing CO2 from industrial flue gases.

Table 3: Piperazine Derivatives in CO2 Capture Technologies
TechnologyPiperazine CompoundKey FindingReference
Aqueous Solvent AbsorptionPiperazine (PZ)Greater rate of CO2 absorption and higher capacity than MEA.
Aqueous Solvent AbsorptionN-(2-hydroxyethyl)piperazine (HEP)Evaluated for its effect on absorption/desorption rates and CO2 solubility.
Solid AdsorptionPiperazine-modified activated carbonSurface modification improved CO2 adsorption capacity. Highest adsorption of 203.84 mg/g at 25 °C and 8 bar.

Computational Chemistry and Modeling for Structure-Activity Relationships

Computational chemistry provides powerful tools to accelerate the discovery and optimization of novel compounds based on the this compound scaffold. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in understanding how a molecule's chemical structure relates to its biological activity or physical properties.

By developing 3D-QSAR models, researchers can predict the bioactivities of new, unsynthesized chemicals, providing crucial information for the rational design of more potent and selective molecules. These models can identify the key structural features—such as steric, electrostatic, and hydrophobic fields—that are critical for a molecule's function.

Molecular docking and molecular dynamics simulations are also employed to investigate the binding modes between piperazine-based ligands and their biological targets, such as proteins or enzymes. These simulations can reveal crucial amino acid residues that interact with the ligand, offering a detailed understanding of the binding mechanism at the atomic level. This insight is invaluable for the structure-based design and optimization of new drugs. For example, computational studies have been used to analyze the binding of piperidine (B6355638)/piperazine compounds to sigma receptors, which are targets for various neurological conditions. This synergy between computational modeling and experimental synthesis allows for a more efficient and targeted approach to developing new functional materials and therapeutic agents.

Q & A

What experimental design considerations are critical for synthesizing 1,4-Piperazinediethanol with high yield?

Basic Research Question
The synthesis typically involves nucleophilic substitution reactions. For example, reacting piperazine with chloroacetonitrile under reflux in ethanol with triethylamine as a catalyst yields derivatives like 2,2′-(Piperazine-1,4-diyl)diacetonitrile . Optimizing parameters such as reaction time (e.g., 8 hours at reflux), stoichiometry (e.g., 2:1 molar ratio of chloroacetonitrile to piperazine), and purification methods (e.g., recrystallization from ethanol) is essential. Industrial synthesis often employs similar methods but scales reaction conditions for intermediates in surfactants or pharmaceuticals .

How can researchers ensure purity and structural integrity of this compound?

Basic Research Question
Key analytical methods include:

  • Chromatography : HPLC or GC to verify ≥95% purity (industrial standards) .
  • Spectroscopy : NMR (¹H/¹³C) to confirm hydroxyl and piperazine ring protons, and IR to identify -OH (~3200–3600 cm⁻¹) and secondary amine (~3300 cm⁻¹) stretches.
  • Thermogravimetric Analysis (TGA) : To assess thermal stability, given its melting point of ~132°C .

What advanced applications does this compound have in polymer chemistry?

Advanced Research Question
this compound is incorporated into redox-responsive copolymers like poly(amino oxalate) (PAOX), where its tertiary amines impart hydrophilicity and cationic charge for cytosolic drug delivery . It also serves as a chain extender in near-neutral cationic polyurethanes, enhancing compatibility with aqueous systems for coatings or biomedical materials . Researchers should explore reaction kinetics with diisocyanates (e.g., IPDI) and evaluate polymer biodegradability.

How should researchers resolve discrepancies in thermodynamic data for this compound?

Advanced Research Question
Conflicting molecular formulas (e.g., C₈H₁₈N₂O₂ vs. C₈H₂₀N₂O₂ ) may stem from hydrate formation or measurement techniques. To reconcile

  • Compare NIST Standard Reference Data (enthalpy of formation, ΔfH°solid) with CRC Handbook values .
  • Validate experimental conditions (e.g., solvent purity, temperature calibration).
  • Use computational methods (DFT) to model thermodynamic properties and cross-check with empirical data.

What safety protocols are recommended for handling this compound?

Basic Research Question
While oral toxicity is low (LD₅₀ >2000 mg/kg), it requires standard precautions:

  • PPE : Gloves and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential amine vapors.
  • Waste Disposal : Neutralize with dilute acid before disposal .
    Note: No mutagenicity was observed in regressive mutation tests, but chronic exposure risks remain unstudied .

How does this compound enhance redox-responsive drug delivery systems?

Advanced Research Question
In PAOX nanoparticles, the piperazine moiety facilitates pH-sensitive degradation, releasing therapeutic agents in acidic environments (e.g., inflamed tissues). Researchers should characterize release kinetics using dynamic light scattering (DLS) and in vitro models (e.g., RAW 264.7 macrophages ). Challenges include balancing hydrophilicity with payload encapsulation efficiency.

What methodologies optimize reaction conditions for derivatizing this compound?

Advanced Research Question
For derivatives like 2,2′-(Piperazine-1,4-diyl)diacetonitrile:

  • Solvent Selection : Ethanol or dichloromethane for solubility .
  • Catalyst Screening : Triethylamine vs. DBU for nucleophilic substitution efficiency.
  • Post-Synthesis Analysis : Monitor by TLC and optimize recrystallization solvents (e.g., ethanol vs. ethyl acetate).

How do industrial specifications (e.g., ≥95% purity) align with academic quality control?

Basic Research Question
Industrial batches (≥95% purity ) require rigorous QC:

  • Titration : Acid-base titration for amine content.
  • Karl Fischer : Water content ≤0.3% .
  • Colorimetric Analysis : Ensure color ≤100 Hazen units to detect oxidation byproducts.
    Academic labs may prioritize structural validation over batch consistency.

What role does this compound play in petroleum refining additives?

Basic Research Question
As a desulfurization/decarburization agent, it chelates metal ions in crude oil. Researchers should test efficacy using model systems (e.g., dibenzothiophene in hexane) and analyze sulfur content via X-ray fluorescence (XRF) .

How can computational modeling predict this compound’s reactivity in novel reactions?

Advanced Research Question
Density Functional Theory (DFT) simulations can model:

  • Electrostatic Potential : Reactivity of hydroxyl and amine groups.
  • Transition States : For nucleophilic substitutions or polymerizations.
    Validate predictions with experimental kinetics (e.g., Arrhenius plots) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.